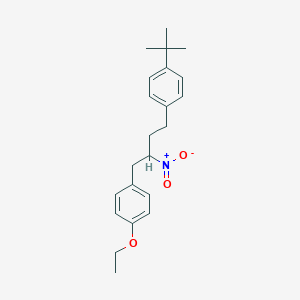
1-(1,1-Dimethylethyl)-4-(4-(4-ethoxyphenyl)-3-nitrobutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dimethylethyl)-4-(4-(4-ethoxyphenyl)-3-nitrobutyl)benzene is an organic compound that belongs to the class of nitrobenzenes. Nitrobenzenes are characterized by the presence of one or more nitro groups (-NO2) attached to a benzene ring. This compound features a complex structure with multiple functional groups, including a nitro group, an ethoxy group, and a tert-butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dimethylethyl)-4-(4-(4-ethoxyphenyl)-3-nitrobutyl)benzene can be achieved through a multi-step process involving several key reactions:
Alkylation: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Coupling Reaction: The final step involves coupling the nitro-substituted intermediate with the alkylated benzene derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dimethylethyl)-4-(4-(4-ethoxyphenyl)-3-nitrobutyl)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Reduction: 1-(1,1-Dimethylethyl)-4-(4-(4-aminophenyl)-3-nitrobutyl)benzene.
Oxidation: 1-(1,1-Dimethylethyl)-4-(4-(4-carboxyphenyl)-3-nitrobutyl)benzene.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: As a probe to study the effects of nitro and ethoxy groups on biological systems.
Medicine: Potential use in drug development due to its unique structural features.
Industry: As an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,1-Dimethylethyl)-4-(4-(4-ethoxyphenyl)-3-nitrobutyl)benzene would depend on its specific application. For example, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components. The ethoxy and tert-butyl groups may influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
1-(1,1-Dimethylethyl)-4-(4-nitrophenyl)benzene: Lacks the ethoxy group and has different reactivity.
4-(4-Ethoxyphenyl)-3-nitrobutylbenzene: Lacks the tert-butyl group and has different physical properties.
1-(1,1-Dimethylethyl)-4-(4-aminophenyl)-3-nitrobutyl)benzene: A reduced form with an amino group instead of a nitro group.
Uniqueness
1-(1,1-Dimethylethyl)-4-(4-(4-ethoxyphenyl)-3-nitrobutyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
69815-48-1 |
|---|---|
Molecular Formula |
C22H29NO3 |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
1-tert-butyl-4-[4-(4-ethoxyphenyl)-3-nitrobutyl]benzene |
InChI |
InChI=1S/C22H29NO3/c1-5-26-21-14-9-18(10-15-21)16-20(23(24)25)13-8-17-6-11-19(12-7-17)22(2,3)4/h6-7,9-12,14-15,20H,5,8,13,16H2,1-4H3 |
InChI Key |
FOBQLKXWQANTKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(CCC2=CC=C(C=C2)C(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















